molecular formula C16H19NO2S B1362128 Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate CAS No. 350989-95-6

Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate

Cat. No.: B1362128
CAS No.: 350989-95-6
M. Wt: 289.4 g/mol
InChI Key: VJJSQHYNOYFKHX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate typically involves the reaction of 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-aminothiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate
  • 2-Butylthiophene
  • 2-Octylthiophene

Uniqueness

Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate stands out due to its unique combination of the thiophene ring with a tert-butylphenyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals .

Properties

IUPAC Name

methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-16(2,3)11-7-5-10(6-8-11)12-9-20-14(17)13(12)15(18)19-4/h5-9H,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJSQHYNOYFKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358015
Record name methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350989-95-6
Record name methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350989-95-6
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